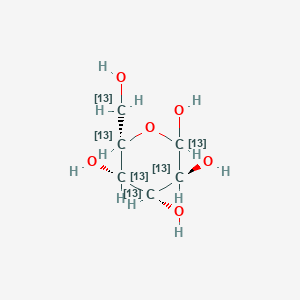
(Z)-Pitavastatin Calcium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound used primarily as a lipid-lowering agent. It belongs to the statin class of medications, which are known for their ability to inhibit the enzyme HMG-CoA reductase, a key player in the biosynthesis of cholesterol. This compound is particularly effective in reducing low-density lipoprotein (LDL) cholesterol levels, thereby helping to prevent cardiovascular diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the lactone ring, introduction of the side chain, and the final conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the product.
化学反応の分析
Types of Reactions
(Z)-Pitavastatin Calcium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may be used to create analogs with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in a variety of analogs with different side chains or functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-Pitavastatin Calcium Salt is used as a model compound to study the mechanisms of HMG-CoA reductase inhibition and to develop new statin analogs with improved efficacy and safety profiles.
Biology
In biological research, this compound is used to investigate the cellular and molecular mechanisms of cholesterol metabolism and its impact on various biological processes, including cell signaling and membrane dynamics.
Medicine
Medically, this compound is used to treat hypercholesterolemia and prevent cardiovascular diseases. It is also being explored for its potential benefits in other conditions, such as Alzheimer’s disease and certain cancers, due to its effects on cholesterol metabolism and cell proliferation.
Industry
In the pharmaceutical industry, this compound is a key ingredient in the formulation of lipid-lowering medications. It is also used in the development of new drug delivery systems and formulations to enhance bioavailability and patient compliance.
作用機序
(Z)-Pitavastatin Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By blocking this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to decreased levels of LDL cholesterol in the bloodstream. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis and regulation.
類似化合物との比較
Similar Compounds
- Atorvastatin Calcium
- Rosuvastatin Calcium
- Simvastatin
- Lovastatin
Comparison
Compared to other statins, (Z)-Pitavastatin Calcium Salt has a unique structure that provides certain advantages, such as a higher potency at lower doses and a reduced risk of drug-drug interactions. Its distinct pharmacokinetic profile allows for once-daily dosing and a lower incidence of side effects, making it a preferred choice for many patients.
特性
IUPAC Name |
(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11-/t18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-DBBWNDPISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FNO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)

